molecular formula C19H20ClN5O B279648 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B279648
M. Wt: 369.8 g/mol
InChI Key: RMFAYRYIJZJEQY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that contribute to inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis. It has also been found to exhibit antioxidant properties and can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide in lab experiments is its ability to selectively inhibit COX-2 enzyme without affecting the activity of COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. However, a limitation of using this compound is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide. One potential direction is to investigate its potential applications in the treatment of other inflammatory diseases. Another direction is to explore its potential as a neuroprotective agent, as studies have shown that it can protect against oxidative stress-induced damage in the brain. Additionally, further studies are needed to determine the optimal dosing and safety profile of this compound for human use.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its ability to selectively inhibit COX-2 enzyme without affecting the activity of COX-1 enzyme makes it a promising candidate for the treatment of inflammatory diseases. However, further studies are needed to determine its optimal dosing and safety profile for human use.

Synthesis Methods

The synthesis of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide involves the reaction of 2-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to form the corresponding acid chloride. This is then reacted with 1-methyl-1H-pyrazole-4-carboxamide and triethylamine to produce the final product.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Properties

Molecular Formula

C19H20ClN5O

Molecular Weight

369.8 g/mol

IUPAC Name

(E)-N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(1-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C19H20ClN5O/c1-13-19(22-18(26)9-8-15-10-21-24(3)11-15)14(2)25(23-13)12-16-6-4-5-7-17(16)20/h4-11H,12H2,1-3H3,(H,22,26)/b9-8+

InChI Key

RMFAYRYIJZJEQY-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)/C=C/C3=CN(N=C3)C

SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C=CC3=CN(N=C3)C

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C=CC3=CN(N=C3)C

Origin of Product

United States

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